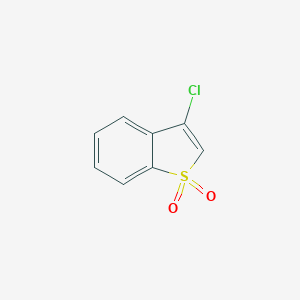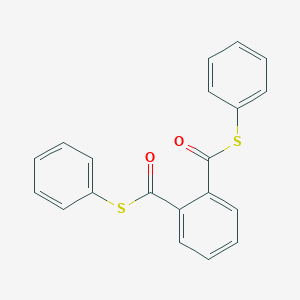
1,2-Benzenedicarbothioic acid, s,s-diphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarbothioic acid, s,s-diphenyl ester, also known as diphenyl disulfide, is an organic compound with the chemical formula (C6H5S)2. It is a colorless to pale yellow crystalline solid that is soluble in organic solvents. Diphenyl disulfide has been used in a variety of applications, including as a vulcanization accelerator for rubber, a fungicide, and a lubricant additive. In recent years, it has gained attention as a potential therapeutic agent due to its interesting biological properties.
Wirkmechanismus
The exact mechanism of action of 1,2-Benzenedicarbothioic acid, s,s-diphenyl ester disulfide is not fully understood, but it is thought to act by disrupting cellular processes such as DNA replication and protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Diphenyl disulfide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2-Benzenedicarbothioic acid, s,s-diphenyl ester disulfide in lab experiments is its relatively low cost and easy synthesis. Additionally, it has a wide range of potential applications. However, its low solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1,2-Benzenedicarbothioic acid, s,s-diphenyl ester disulfide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further investigation into its antimicrobial and anticancer properties could lead to the development of new treatments for these conditions. Finally, studies on the environmental impact of 1,2-Benzenedicarbothioic acid, s,s-diphenyl ester disulfide could lead to improved methods for its synthesis and disposal.
Synthesemethoden
Diphenyl disulfide can be synthesized by the reaction of thiourea with benzyl chloride, followed by oxidation with hydrogen peroxide. Alternatively, it can be prepared by the reaction of sodium sulfide with benzyl chloride, followed by oxidation with hydrogen peroxide or air.
Wissenschaftliche Forschungsanwendungen
Diphenyl disulfide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit antimicrobial, antifungal, and anticancer activity. Additionally, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
42797-33-1 |
|---|---|
Produktname |
1,2-Benzenedicarbothioic acid, s,s-diphenyl ester |
Molekularformel |
C20H14O2S2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
1-S,2-S-diphenyl benzene-1,2-dicarbothioate |
InChI |
InChI=1S/C20H14O2S2/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
DCPRPUDCLMPVAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2C(=O)SC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2C(=O)SC3=CC=CC=C3 |
Andere CAS-Nummern |
42797-33-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



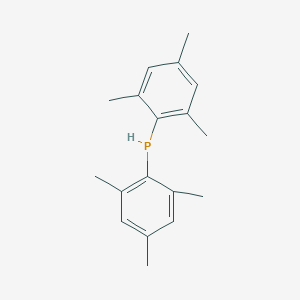
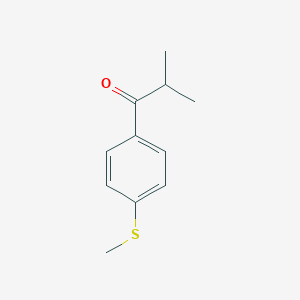
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
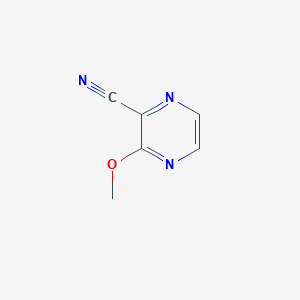
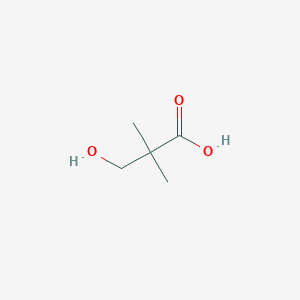


![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)
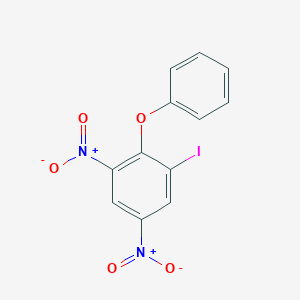
![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)
